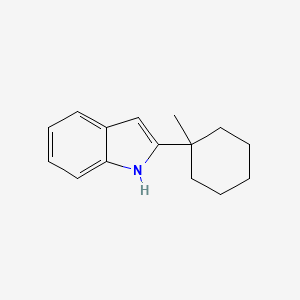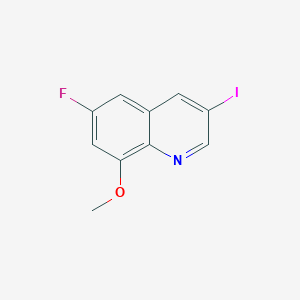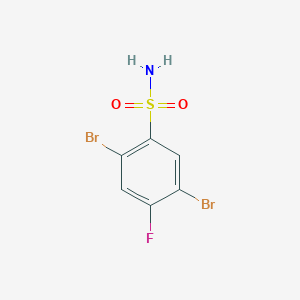
2,5-Dibromo-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H3Br2FNO2S It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-fluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the reaction of 2,5-dibromobenzenesulfonamide with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 2,5-Dibromo-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the sulfonamide group.
科学研究应用
2,5-Dibromo-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2,5-Dibromo-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
2,5-Dibromobenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-Fluorobenzenesulfonamide: Lacks the bromine atoms, resulting in different chemical behavior and applications.
N-Fluorobenzenesulfonimide: A related compound used for fluorination reactions, differing in its structure and reactivity.
Uniqueness: 2,5-Dibromo-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
属性
分子式 |
C6H4Br2FNO2S |
|---|---|
分子量 |
332.98 g/mol |
IUPAC 名称 |
2,5-dibromo-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12) |
InChI 键 |
ICODZOGVDSHUNM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)N)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



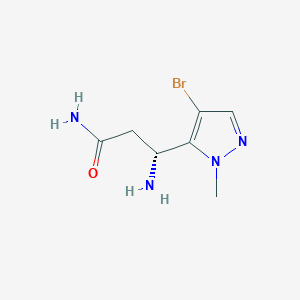
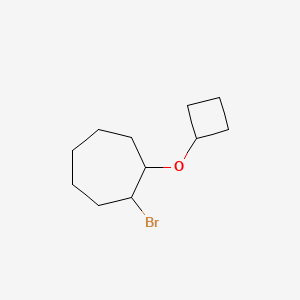


![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
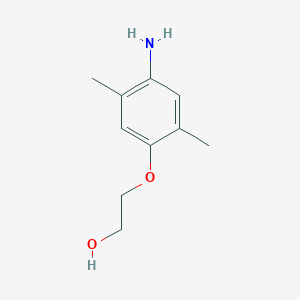
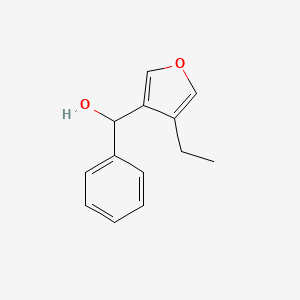
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13086669.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13086680.png)

